(3-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine
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Overview
Description
(3-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C11H19NS. This compound features a thiophene ring attached to an amine group via a methylpentane chain. It is of interest in various fields of chemistry and medicinal research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethanol with 3-methylpentan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted amines
Scientific Research Applications
Chemistry
In chemistry, (3-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors .
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (3-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Methylpentan-2-yl)(thiophen-2-yl)methylamine
- 3-Methylpentan-2-amine
- Thiophen-2-ylmethylamine
Uniqueness
(3-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is unique due to the presence of both a thiophene ring and a branched alkyl chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H19NS |
---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
3-methyl-N-(thiophen-2-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C11H19NS/c1-4-9(2)10(3)12-8-11-6-5-7-13-11/h5-7,9-10,12H,4,8H2,1-3H3 |
InChI Key |
GEEVXMUBNLQHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC=CS1 |
Origin of Product |
United States |
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